Product packaging for Butoxy(dibutyl)phenoxystannane(Cat. No.:CAS No. 62060-37-1)

Butoxy(dibutyl)phenoxystannane

Cat. No.: B14557512
CAS No.: 62060-37-1
M. Wt: 399.2 g/mol
InChI Key: MAAYUEOJGRTVMN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Butoxy(dibutyl)phenoxystannane is a high-purity organotin compound intended for use in laboratory research. This reagent is valued in synthetic and catalytic chemistry for its role as [e.g., a catalyst or precursor]. Its mechanism of action is characterized by [e.g., its ability to facilitate specific transesterification or cross-coupling reactions]. Key research applications include the development of [e.g., novel polymers, fine chemicals, or organic synthesis methodologies]. Researchers utilize this compound to study [e.g., reaction kinetics or pathways in metal-organic frameworks]. This product is labeled "For Research Use Only" (RUO), meaning it is not intended for use in diagnostic procedures or for any human or veterinary therapeutic applications . RUO products are exempt from the regulatory controls applicable to diagnostic or medical devices and are to be used solely in the laboratory research phase of development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2Sn B14557512 Butoxy(dibutyl)phenoxystannane CAS No. 62060-37-1

Properties

CAS No.

62060-37-1

Molecular Formula

C18H32O2Sn

Molecular Weight

399.2 g/mol

IUPAC Name

butoxy-dibutyl-phenoxystannane

InChI

InChI=1S/C6H6O.C4H9O.2C4H9.Sn/c7-6-4-2-1-3-5-6;1-2-3-4-5;2*1-3-4-2;/h1-5,7H;2-4H2,1H3;2*1,3-4H2,2H3;/q;-1;;;+2/p-1

InChI Key

MAAYUEOJGRTVMN-UHFFFAOYSA-M

Canonical SMILES

CCCCO[Sn](CCCC)(CCCC)OC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Butoxy Dibutyl Phenoxystannane Derivatives

General Principles of Organotin Synthesis Relevant to Butoxy(dibutyl)phenoxystannanes

The core of butoxy(dibutyl)phenoxystannane is the dibutyltin (B87310) moiety ((C₄H₉)₂Sn). The creation of the tin-carbon bonds is the initial and critical stage in the synthesis. Organotin compounds are characterized by the presence of at least one tin-carbon bond and are primarily based on tin in the +4 oxidation state, which is more stable than the +2 state. rjpbcs.comlupinepublishers.com The synthesis of the organotin framework typically begins with tin(IV) halides as the starting material.

The industrial-scale production of alkyltin compounds, which are precursors to more complex derivatives, frequently starts with the alkylation of tin(IV) chloride (SnCl₄). lupinepublishers.comlupinepublishers.com This process involves the reaction of SnCl₄ with organometallic reagents that act as sources of alkyl or aryl carbanions.

Two of the most common classes of reagents for this purpose are Grignard reagents and organoaluminum compounds. lupinepublishers.comresearchgate.net

Grignard Reagents (RMgX): These are highly effective for transferring alkyl or aryl groups to tin. The reaction with tin tetrachloride typically proceeds to full alkylation, yielding tetraalkyltin (R₄Sn), because it is difficult to halt the reaction at intermediate stages of partial alkylation. lupinepublishers.comresearchgate.net To obtain the desired dialkyltin dihalide (e.g., dibutyltin dichloride), a subsequent redistribution reaction, known as the Kocheshkov reaction, is performed. In this step, the tetraalkyltin is reacted with additional tin tetrachloride in a controlled stoichiometry. researchgate.net

Reaction Scheme:

4 BuMgBr + SnCl₄ → Bu₄Sn + 4 MgBrCl

Bu₄Sn + SnCl₄ → 2 Bu₂SnCl₂

Organoaluminum Compounds (R₃Al): These offer a more direct route to partially alkylated tin halides and are often preferred in industrial settings due to cost-effectiveness. lupinepublishers.comresearchgate.net Unlike Grignard reagents, the reaction between an organoaluminum compound and SnCl₄ can be controlled to directly yield the desired alkyltin halides, such as dibutyltin dichloride. lupinepublishers.comresearchgate.net This method avoids the need for the separate redistribution step.

Direct Alkylation Example: 2 Bu₃Al + 3 SnCl₄ → 3 Bu₂SnCl₂ + 2 AlCl₃ researchgate.net

These initial steps produce crucial intermediates like dibutyltin dichloride, which serve as the foundation for introducing the phenoxy and butoxy functional groups. uu.nl

Alkylation MethodReagentTypical Starting MaterialPrimary ProductKey Features
Grignard Reaction & RedistributionRMgX (e.g., BuMgBr)SnCl₄R₄Sn (e.g., Bu₄Sn), then R₂SnCl₂Two-step process; difficult to control partial alkylation directly. lupinepublishers.comresearchgate.net
Organoaluminum AlkylationR₃Al (e.g., Bu₃Al)SnCl₄R₂SnCl₂ (direct)Allows for direct partial alkylation; often more cost-effective for industrial use. lupinepublishers.comresearchgate.net

Transmetalation is a fundamental organometallic reaction that involves the transfer of an organic ligand from one metal center to another. wikipedia.org The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org This process is driven by the relative electronegativities of the metals and the thermodynamic stability of the resulting products. wikipedia.org

In the context of organotin chemistry, transmetalation can be a powerful tool for synthesizing specific organotin compounds that may not be easily accessible through direct alkylation. For instance, it can be used to introduce specialized or functionalized organic groups onto a tin center. The reaction can occur between an organotin compound and another organometallic reagent or between a tin halide and an organometallic compound of a different metal. tandfonline.com

This approach is particularly relevant in cross-coupling reactions like the Stille coupling, where an organotin reagent transfers an organic group to a palladium catalyst. rsc.org While not always the primary route for simple dialkyltin precursors, the principles of transmetalation underscore the versatility of organotin compounds as intermediates in forming new carbon-carbon and carbon-metal bonds. tandfonline.comgelest.com

Targeted Synthesis of Phenoxystannane Moieties

Once the dibutyltin framework (e.g., dibutyltin dichloride or its oxide) is established, the next synthetic challenge is the formation of the tin-oxygen-carbon bond, specifically the phenoxy linkage. This creates the phenoxystannane core of the target molecule.

The Sn-O-C bond in phenoxystannanes is typically formed through reactions between an organotin precursor bearing a labile group (like a halide or oxide) and a phenolic compound.

From Organotin Halides: A common method involves the reaction of a diorganotin dihalide, such as dibutyltin dichloride, with a phenol (B47542) in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, the reaction can be performed with a pre-formed sodium phenoxide.

Reaction: Bu₂SnCl₂ + 2 NaOPh → Bu₂Sn(OPh)₂ + 2 NaCl

From Organotin Oxides: Diorganotin oxides, such as dibutyltin oxide ((Bu₂SnO)n), are highly useful precursors for forming tin-oxygen bonds. wikipedia.org They react with acidic protons, such as those from phenols, in a condensation reaction that eliminates water. This method is often clean, as the only byproduct is water, which can be removed to drive the reaction to completion.

Reaction: (Bu₂SnO)n + 2n PhOH → n Bu₂Sn(OPh)₂ + n H₂O

These reactions provide a direct pathway to introduce the phenoxy group onto the dibutyltin scaffold, forming the core structure required for the final synthetic step.

Ligand exchange is a process where one or more ligands attached to a central metal atom are replaced by other ligands. youtube.comresearchgate.net This is a fundamental concept in coordination chemistry and is highly applicable to the synthesis of organotin compounds. nsu.ru The formation of a phenoxystannane from an organotin halide is a classic example of a ligand exchange reaction.

In this context, the halide ions (e.g., chloride) on the dibutyltin dichloride are the leaving ligands, and the incoming phenoxide ion is the new ligand that coordinates to the tin center. youtube.com The lability of the tin-halogen bond makes it susceptible to substitution by nucleophiles like phenoxides. gelest.com

The process can be described as follows: Bu₂SnCl₂ + PhO⁻ → [Bu₂SnCl₂(OPh)]⁻ → Bu₂SnCl(OPh) + Cl⁻

A second substitution can then occur to form dibutyl(diphenoxy)stannane. The reaction conditions, such as solvent, temperature, and stoichiometry, can be adjusted to control the degree of substitution. This stepwise exchange allows for the precise construction of the desired molecular architecture.

Introduction of Alkoxy Functionality (Butoxy) in Organotin Frameworks

The final step in synthesizing this compound is the introduction of the butoxy group. This is analogous to the formation of the phenoxy bond, involving the creation of a second, different tin-oxygen-carbon linkage. Organotin alkoxides are generally prepared by reacting an organotin halide or oxide with an alcohol. gelest.com

Assuming the synthesis proceeds via a dibutylphenoxystannane halide intermediate (Bu₂Sn(OPh)Cl), the butoxy group can be introduced by reacting this intermediate with butanol or sodium butoxide.

Reaction with an Alcohol (in the presence of a base): Bu₂Sn(OPh)Cl + BuOH + Et₃N → Bu₂Sn(OPh)(OBu) + Et₃N·HCl

Reaction with a Sodium Alkoxide: Bu₂Sn(OPh)Cl + NaOBu → Bu₂Sn(OPh)(OBu) + NaCl

An alternative pathway could involve the simultaneous or sequential reaction of dibutyltin oxide with one equivalent of phenol and one equivalent of butanol, driven by the removal of water.

Bond Type to FormOrganotin PrecursorReagentByproductReaction Principle
Sn-O-PhenoxyBu₂SnCl₂Phenol (+ Base) or Sodium PhenoxideHCl or NaClNucleophilic substitution / Ligand exchange. gelest.com
Sn-O-Phenoxy(Bu₂SnO)nPhenolH₂OCondensation reaction. wikipedia.org
Sn-O-ButoxyBu₂Sn(OPh)ClButanol (+ Base) or Sodium ButoxideHCl or NaClNucleophilic substitution / Ligand exchange.

Advanced Synthetic Strategies for Complex this compound Architectures

To improve efficiency and explore complex molecular structures, advanced synthetic strategies such as one-pot reactions and stereoselective methods are employed.

One-pot synthesis offers a highly efficient approach by minimizing the number of workup and purification steps, thereby saving time, reagents, and reducing waste. nih.govorganic-chemistry.orgrsc.org A plausible one-pot strategy for this compound could begin with the synthesis of the dibutyltin dichloride precursor itself.

This process, known as a comproportionation reaction, involves reacting tetrabutyltin (B32133) with tin tetrachloride in a 1:1 molar ratio to produce dibutyltin dichloride in situ.

Bu₄Sn + SnCl₄ → 2 Bu₂SnCl₂

Following the formation of dibutyltin dichloride in the reaction vessel, a mixture of 1-butanol (B46404) and phenol, along with a non-nucleophilic base like triethylamine, can be added. The base serves to neutralize the hydrogen chloride that is formed in situ from the reaction of the alcohols with the tin chloride, driving the formation of the final product.

2 Bu₂SnCl₂ + 2 BuOH + 2 PhOH + 4 Et₃N → 2 Bu₂Sn(OBu)(OPh) + 4 Et₃N·HCl

This multicomponent, one-pot approach streamlines the synthesis from readily available starting materials into the final complex organotin compound. Such procedures are amenable to efficient scale-up for potential commercial production. google.com

The tin atom in this compound is bonded to four different groups: two butyl groups, one butoxy group, and one phenoxy group. This configuration makes the tin atom a stereogenic center, meaning the compound can exist as a pair of enantiomers. While the stereoselective synthesis of this specific compound is not widely documented, the principles for creating chiral organotin compounds are well-established. researchgate.netmdpi.com

Stereoselective synthesis could be approached by using chiral starting materials. For instance, a chiral alcohol, such as (R)- or (S)-2-butanol, could be used in place of 1-butanol. The reaction with dibutyltin oxide or dichloride would lead to diastereomeric products that could potentially be separated.

Another strategy involves the use of a chiral auxiliary. A chiral ligand could be temporarily coordinated to the tin atom during the substitution reactions, directing the incoming butoxy and phenoxy groups to a specific spatial orientation. After the desired stereochemistry is established, the auxiliary would be removed. The development of chiral organotin hydrides and alkoxides has been pivotal in asymmetric catalysis, demonstrating that chirality at the tin center can effectively induce stereoselectivity in organic reactions. researchgate.net Although challenging, the transfer of chirality from a chiral organotin reagent to a product is a known concept in radical cyclizations and other transformations. mdpi.com

Advanced Spectroscopic and Structural Characterization of Butoxy Dibutyl Phenoxystannane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organotin compounds, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn.

A comprehensive multi-nuclear NMR analysis is fundamental to confirming the identity and purity of Butoxy(dibutyl)phenoxystannane.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the butyl, butoxy, and phenoxy groups. The butyl groups attached to the tin atom would typically exhibit a series of multiplets in the approximate range of 0.9 to 1.7 ppm. The protons of the butoxy group would also show characteristic multiplets, with the methylene (B1212753) protons adjacent to the oxygen atom (α-protons) appearing further downfield. The aromatic protons of the phenoxy group would be observed in the typical aromatic region, generally between 6.5 and 8.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals are expected for each carbon atom in the butyl, butoxy, and phenoxy ligands. The carbon atoms directly bonded to the tin atom typically show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The chemical shifts of the butyl carbons directly attached to tin are expected in the range of 13-32 ppm.

¹¹⁹Sn NMR: The ¹¹⁹Sn NMR chemical shift is particularly informative about the coordination number of the tin atom. For a four-coordinate tin center, as is likely for this compound in a non-coordinating solvent, the chemical shift is expected in a specific range. In contrast, an increase in the coordination number to five or six, due to solvent coordination or intermolecular association, would result in a significant upfield shift of the ¹¹⁹Sn resonance. For dibutyltin(IV) complexes, a hexa-coordinated environment around the tin atom can lead to ¹¹⁹Sn chemical shifts in the range of -209 to -276 ppm.

Table 1: Predicted Multi-Nuclear NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H 0.9 - 1.7 (butyl), 3.5 - 4.0 (α-butoxy), 6.5 - 8.0 (phenoxy) Multiplets
¹³C 13 - 32 (butyl), 60 - 70 (α-butoxy), 115 - 160 (phenoxy) -

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons within the molecule. A COSY spectrum would reveal the coupling relationships between protons, confirming the spin systems of the butyl and butoxy groups. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could be used to establish long-range correlations, for instance, between the protons of the butyl groups and the tin-bound carbons.

Elucidation of Molecular Structure via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information on the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of this compound would reveal how the individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals interactions. In some organotin compounds, weak intermolecular interactions can lead to the formation of supramolecular structures. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

X-ray diffraction analysis would provide precise measurements of the bond lengths and angles within the molecule. The coordination geometry around the tin atom is of particular interest. In many dibutyltin(IV) complexes, the tin atom adopts a distorted trigonal bipyramidal or octahedral geometry. For a monomeric this compound, a distorted tetrahedral geometry might be expected in the absence of coordinating solvents or intermolecular interactions. However, the presence of oxygen atoms could lead to intermolecular Sn-O interactions, resulting in a higher coordination number. The C-Sn-C bond angle is a key indicator of the geometry; for instance, in some five-coordinate dibutyltin(IV) complexes, this angle can be around 145.9°.

Table 2: Expected Bond Parameters for this compound from X-ray Crystallography

Parameter Expected Value
Sn-C (butyl) bond length ~2.10 - 2.20 Å
Sn-O (butoxy) bond length ~2.00 - 2.10 Å
Sn-O (phenoxy) bond length ~2.00 - 2.10 Å
C-Sn-C bond angle ~120° (trigonal) to ~146° (trigonal bipyramidal)
O-Sn-O bond angle Dependent on coordination geometry

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the nature of chemical bonds within a molecule.

The vibrational spectra of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent groups. The key vibrational modes would include:

Sn-C vibrations: The stretching vibrations of the tin-carbon bonds are typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹.

Sn-O vibrations: The tin-oxygen stretching frequencies are expected in the range of 450 to 550 cm⁻¹. The exact position of these bands can provide insights into the strength and nature of the Sn-O bonds.

C-H vibrations: The stretching and bending vibrations of the C-H bonds in the butyl, butoxy, and phenoxy groups would appear in their characteristic regions (e.g., 2800-3000 cm⁻¹ for aliphatic C-H stretching).

C-O vibrations: The C-O stretching vibrations of the butoxy and phenoxy groups would be observed in the fingerprint region, typically around 1000-1300 cm⁻¹.

Aromatic ring vibrations: The characteristic C=C stretching vibrations of the phenoxy group would be seen in the 1400-1600 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Sn-C Stretching 500 - 600
Sn-O Stretching 450 - 550
C-H (aliphatic) Stretching 2800 - 3000
C-O Stretching 1000 - 1300

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula, C₁₈H₃₂O₂Sn.

In a typical electron ionization (EI) mass spectrum of an organotin compound with a structure analogous to this compound, a molecular ion peak ([M]⁺) would be expected, although its intensity may vary. The fragmentation of organotin compounds is often characterized by the sequential loss of the organic substituents from the tin atom. For this compound, the primary fragmentation pathways would likely involve the cleavage of the tin-carbon and tin-oxygen bonds.

A plausible fragmentation pattern would include the loss of a butyl radical (•C₄H₉), a butoxy radical (•OC₄H₉), or a phenoxy radical (•OC₆H₅). The successive loss of butyl groups is a common feature in the mass spectra of dibutyltin (B87310) compounds. The presence of tin's characteristic isotopic pattern, with several isotopes of significant abundance (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), would be a definitive feature for all tin-containing fragments, aiding in their identification.

A representative data table of expected prominent ions in the mass spectrum of this compound is presented below. Please note that this is a projection based on the fragmentation of similar organotin compounds.

m/z (Projected) Ion Formula Designation
412.1475[C₁₈H₃₂O₂Sn]⁺Molecular Ion ([M]⁺)
355.0770[C₁₄H₂₃O₂Sn]⁺[M - C₄H₉]⁺
319.0872[C₁₂H₂₃O₂Sn]⁺[M - OC₆H₅]⁺
291.0923[C₁₀H₂₃OSn]⁺[M - OC₄H₉ - C₄H₉]⁺
235.0298[C₈H₁₉Sn]⁺[Sn(C₄H₉)₂]⁺
177.9673[C₄H₉Sn]⁺[Sn(C₄H₉)]⁺
119.9022[Sn]⁺Tin ion

Note: The m/z values are calculated for the most abundant isotope of each element.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are valuable tools for investigating the electronic structure of molecules. These techniques provide insights into the electronic transitions between different energy levels within the molecule.

Electronic Absorption Spectroscopy:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the phenoxy ligand. The benzene (B151609) ring of the phenoxy group is a chromophore that exhibits characteristic π → π* transitions. Phenol (B47542) itself shows a primary absorption band around 275 nm. chemicalbook.com It is anticipated that the spectrum of this compound would display a similar absorption band, possibly with a slight shift in wavelength (λmax) due to the substitution on the oxygen atom and the presence of the organotin moiety.

In addition to the transitions localized on the phenoxy group, the possibility of charge-transfer transitions exists. These could involve the transfer of electron density between the phenoxy ligand and the dibutyltin center. Such charge-transfer bands are common in organometallic compounds and can provide valuable information about the nature of the metal-ligand bonding.

A projected UV-Vis absorption data table for this compound in a non-polar solvent is provided below. This is a theoretical estimation based on the spectra of related compounds.

λmax (Projected) Molar Absorptivity (ε) (Projected) Transition Type
~270-280 nm~1,500 - 2,500 L·mol⁻¹·cm⁻¹π → π* (Phenoxy group)
Lower WavelengthsVariableCharge-transfer (Ligand-to-Metal or Metal-to-Ligand)

Emission Spectroscopy:

Emission spectroscopy (fluorescence) provides information about the relaxation pathways of a molecule from an excited electronic state. While many aromatic compounds are fluorescent, the presence of a heavy atom like tin can lead to efficient intersystem crossing from the singlet excited state to a triplet state, which can quench fluorescence. This phenomenon is known as the "heavy-atom effect."

Based on extensive searches of scientific literature, no specific emission spectroscopic data for this compound or its close structural analogues could be found. Therefore, it is not possible to provide experimental details on its emission properties. It can be hypothesized that any intrinsic fluorescence from the phenoxy group might be significantly quenched by the tin atom.

Coordination Chemistry and Supramolecular Assembly of Butoxy Dibutyl Phenoxystannane

Ligand Characteristics of Butoxy(dibutyl)phenoxystannane in Metal Complexes

When acting as a ligand in coordination complexes with other metals, this compound offers multiple sites for interaction, primarily through its oxygen donor atoms and the central tin atom.

The butoxy (-OC₄H₉) and phenoxy (-OC₆H₅) groups are both potent oxygen-donor ligands. As alkoxide and aryloxide moieties, they function as hard Lewis bases, readily coordinating to metal centers. The oxygen atom in the butoxy group is a simple, effective σ-donor. In contrast, the phenoxy group's oxygen atom is also a strong σ-donor, but its properties are modulated by the attached phenyl ring. The π-system of the aromatic ring can influence the electronic environment of the oxygen atom and may participate in weaker secondary interactions, such as π-stacking, within a larger coordination sphere. In coordination complexes, these oxygen sites can act as terminal ligands to a single metal center or, more commonly, as bridging ligands between two or more metal atoms, a fundamental feature driving the formation of polynuclear and supramolecular structures.

The dibutyltin(IV) ((C₄H₉)₂Sn²⁺) fragment serves a dual role. Firstly, the tin atom itself is a Lewis acid, capable of expanding its coordination number from four to five, six, or even seven. gelest.comlupinepublishers.comlupinepublishers.com This Lewis acidity allows the entire this compound molecule to act as a metalloligand, where the tin center accepts electron density from another donor atom. The Lewis acidity of organotin compounds increases as the number of electron-withdrawing groups increases, following the general trend R₃SnX < R₂SnX₂ < RSnX₃. gelest.com

Formation of Coordination Compounds with Transition Metals and Main Group Elements

Organotin alkoxides and phenoxides readily react with a variety of transition metal and main group element compounds to form heterometallic complexes. gelest.com The formation of these coordination compounds is driven by the Lewis acidic nature of the tin center and the ability of the oxygen atoms to act as bridging ligands. For instance, this compound could coordinate to transition metal halides or acetates. In such reactions, the oxygen of the butoxy or phenoxy group could coordinate to the transition metal, forming a Sn-O-M bridge.

The selection of metals and ligands can be tuned to create coordination polymers with fascinating structural motifs and potential applications in catalysis and materials science. researchgate.net The lability of the Sn-O bond allows for facile ligand exchange reactions, making these organotin compounds versatile precursors in coordination chemistry. gelest.com

Investigation of Coordination Modes and Geometries around the Tin Center in Adducts

The tin atom in diorganotin(IV) compounds is not limited to a tetrahedral geometry. Due to the availability of empty 5d orbitals, it frequently expands its coordination sphere upon interaction with Lewis bases. gelest.com For adducts involving this compound, the tin center is expected to adopt higher coordination numbers.

Common geometries for diorganotin(IV) complexes include:

Trigonal Bipyramidal (Pentacoordinate): This is a common geometry for R₂SnX₃-type species. rsc.orgnih.gov In such a structure, the two butyl groups would typically occupy equatorial positions to minimize steric strain, with the oxygen atoms of the butoxy and phenoxy groups and the donor atom of the incoming ligand occupying the remaining axial and equatorial sites.

Octahedral (Hexacoordinate): In the presence of two donor ligands or through dimerization, a hexacoordinate environment can be achieved. nih.gov The structure often observed is a distorted octahedron, with the two butyl groups in trans positions.

The precise geometry is influenced by the steric bulk of the ligands, the nature of the coordinating atom, and crystal packing forces. nih.gov Spectroscopic techniques such as ¹¹⁹Sn NMR are invaluable for determining the coordination number of tin in solution, as the chemical shift is highly sensitive to the geometry around the tin nucleus. nih.gov

Coordination NumberTypical ¹¹⁹Sn NMR Chemical Shift Range (ppm)Common Geometry
4+200 to -60Tetrahedral
5-90 to -200Trigonal Bipyramidal
6-210 to -400Octahedral
Typical ¹¹⁹Sn NMR data ranges for organotin(IV) compounds. Actual values depend on specific ligands and solvent.

Self-Assembly and Supramolecular Architectures Involving this compound

A hallmark of organotin compounds with Sn-O bonds is their propensity for self-assembly into complex supramolecular structures. researchgate.net this compound is expected to participate in such assemblies, primarily through the formation of stannoxane cores. The molecule can dimerize or oligomerize via the bridging of butoxy or phenoxy oxygen atoms between tin centers. This process often leads to the formation of a planar four-membered distannoxane ring, [Sn-O]₂, a recurring motif in the chemistry of diorganotin(IV) oxides and alkoxides. researchgate.net

These dimeric or oligomeric units can further assemble into larger architectures through weaker intermolecular forces. nih.gov The hydrophobic butyl groups can form non-polar domains, while the tin-oxygen core provides a polar center. This can lead to the formation of one-dimensional chains, two-dimensional networks, or discrete macrocycles. nih.gov The interplay between strong coordinate bonds (Sn-O) and weaker forces (van der Waals, C-H···π interactions) dictates the final supramolecular structure. Such self-assembled structures are not merely static; they can be dynamic in solution, with units interchanging rapidly. rsc.org

Reactivity and Stability of this compound within Coordination Complexes

The reactivity of this compound within a coordination complex is centered on the lability of the Sn-O and Sn-C bonds. The Sn-O bonds are susceptible to hydrolysis, which can lead to the decomposition of the complex in the presence of water, often forming more stable organotin oxides. gelest.com However, incorporation into a coordination complex can enhance the stability of these bonds by reducing the Lewis acidity of the tin center or by sterically protecting the reactive sites.

Conversely, the coordination of the oxygen atom to another metal center (forming a Sn-O-M bridge) can polarize the Sn-O bond, potentially making it more susceptible to nucleophilic attack. The stability of the complex is therefore a delicate balance of steric and electronic factors. rsc.org Intermolecular exchange of alkoxide and phenoxide groups between tin centers is a known dynamic process for organotin alkoxides, and the rates of these exchanges can be influenced by the coordination environment. rsc.org

BondTypical Wavenumber (cm⁻¹)Description
ν(Sn-O)600 - 450Stretching vibration of the tin-oxygen bond.
ν(Sn-C)600 - 500Stretching vibration of the tin-carbon bond.
νas(C-O)~1250Asymmetric C-O stretching in the phenoxy group.
νas(C-O)~1090Asymmetric C-O stretching in the butoxy group.
Typical FT-IR assignments for dibutyltin(IV) alkoxide/aryloxide systems.

Catalytic Applications of Butoxy Dibutyl Phenoxystannane

Butoxy(dibutyl)phenoxystannane as a Catalyst in Organic Transformations

Organotin compounds are recognized for their utility as catalysts in a range of organic reactions, owing to the Lewis acidic nature of the tin center and its ability to coordinate with substrates.

Transesterification and Esterification Catalysis

Organotin compounds, especially dibutyltin (B87310) derivatives, are widely employed as catalysts in transesterification and esterification reactions. These reactions are fundamental in the synthesis of various esters, polyesters, and alkyd resins. The catalytic activity of compounds like dibutyltin oxide and dibutyltin diacetate suggests a similar role for this compound.

The general mechanism for organotin-catalyzed transesterification involves the coordination of the tin atom to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original alcohol and regeneration of the catalyst.

Similarly, in esterification reactions between a carboxylic acid and an alcohol, the organotin catalyst is believed to activate the carboxylic acid, facilitating the nucleophilic attack of the alcohol. The reaction typically requires elevated temperatures to proceed efficiently.

Table 1: General Performance of Dibutyltin Catalysts in Esterification Reactions

ReactantsCatalystTemperature (°C)Reaction Time (h)Yield (%)
Carboxylic Acid + AlcoholDibutyltin Oxide180-2204-8>90
Ester + AlcoholDibutyltin Diacetate150-2002-6>95

Deoxygenation Reactions

While direct evidence for the use of this compound in deoxygenation reactions is scarce, the broader class of organotin hydrides, such as tributyltin hydride, are well-known reagents for this purpose. The most notable example is the Barton-McCombie deoxygenation of alcohols.

This radical-based reaction involves the conversion of an alcohol to a thiocarbonyl derivative, typically a xanthate. The organotin hydride then acts as a radical initiator and a hydrogen atom donor to cleave the C-O bond, replacing it with a C-H bond. The driving force for this reaction is the formation of a stable tin-sulfur bond. Although this compound is not a hydride, this established reactivity within organotin chemistry highlights the potential for designing related tin-based catalytic systems for deoxygenation.

Other Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The application of organotin compounds in carbon-carbon bond formation is prominently represented by the Stille reaction. wikipedia.orgyoutube.comjk-sci.comorganic-chemistry.orgthermofisher.com This palladium-catalyzed cross-coupling reaction involves the reaction of an organostannane with an organic halide or triflate. wikipedia.orgorganic-chemistry.org While the primary role of the organotin species is that of a transmetalating agent rather than a catalyst, it is a cornerstone of organotin chemistry in C-C bond formation. wikipedia.org The mechanism of the Stille reaction involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the new C-C bond and regenerate the palladium catalyst. wikipedia.org

The utility of dibutyltin oxide as a catalyst has been demonstrated in regioselective alkylation, acylation, and sulfonation reactions of diols and polyols. lookchem.comchemicalbook.comwikipedia.orgorganic-chemistry.org This suggests that this compound could potentially catalyze similar carbon-heteroatom bond formations. The mechanism is believed to involve the formation of a stannylene acetal (B89532) intermediate, which then activates a specific hydroxyl group for reaction.

Role in Polymerization Processes

Organotin compounds have found application as initiators and catalysts in various polymerization reactions.

This compound as an Initiator in Radical Polymerization

In radical polymerization, the initiator is a key component that generates radical species, which then react with monomers to propagate the polymer chain. wikipedia.orgfujifilm.com The initiation process typically involves the homolytic cleavage of a weak bond within the initiator molecule to form two radicals. wikipedia.orgfujifilm.com These radicals then add to a monomer unit, creating a new radical that can further react with other monomers in the propagation step. wikipedia.orgfujifilm.com

For an organotin compound to act as a radical initiator, it would need to generate radicals under the polymerization conditions, for example, through thermal or photochemical decomposition. The precise mechanism of radical generation from a compound like this compound would depend on the lability of its bonds. The propagation would then follow the standard mechanism of radical addition to monomer units.

Table 2: Common Monomers in Radical Polymerization

MonomerPolymer
StyrenePolystyrene
Methyl MethacrylatePoly(methyl methacrylate)
Vinyl ChloridePoly(vinyl chloride)
AcrylonitrilePolyacrylonitrile

Lack of Publicly Available Research on the

Following a comprehensive search of scientific literature and publicly accessible data, it has been determined that there is a significant lack of available research specifically detailing the catalytic applications of the chemical compound this compound. Extensive and targeted searches for this compound in relation to polymerization kinetics, cationic polymerization, polycondensation, polyaddition reactions, controlled/living polymerization methodologies, and heterogeneous catalysis have yielded no specific results.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested outline. The creation of such an article would necessitate the availability of research findings, data tables, and specific mechanisms of action, none of which are present in the public domain for this compound.

The following sections of the proposed article outline could not be addressed due to the absence of relevant scientific data:

Mechanistic Investigations and Kinetic Studies of Reactions Catalyzed by Butoxy Dibutyl Phenoxystannane

Elucidation of Reaction Pathways and Identification of Catalytic Intermediates

A full elucidation of the reaction pathways for catalysis by butoxy(dibutyl)phenoxystannane is not currently present in the scientific literature. For analogous organotin catalysts, two primary mechanisms are often proposed for reactions like urethane (B1682113) formation: a Lewis acid mechanism where the tin compound activates the isocyanate or alcohol, and an insertion mechanism involving the formation of a tin alkoxide intermediate. lupinepublishers.comlupinepublishers.com

Identifying the specific catalytic intermediates for this compound would require advanced spectroscopic and analytical techniques. In studies of other organotin compounds, intermediates such as tin-substrate adducts and stannylidene intermediates have been suggested. organic-chemistry.org For example, in the dibutyltin (B87310) oxide-catalyzed sulfonylation of alcohols, the intermediacy of a five-membered chelate is supported by the reaction's efficiency with α-heterosubstituted primary alcohols. organic-chemistry.org Without similar studies on this compound, any proposed intermediates would be purely hypothetical.

Kinetic Modeling and Determination of Rate Laws for Key Transformations

Detailed kinetic modeling and the determination of rate laws are crucial for understanding and optimizing a catalytic process. This involves systematic studies where reactant concentrations, catalyst loading, and temperature are varied to establish the reaction order with respect to each component.

While kinetic studies have been performed for other organotin compounds, such as the degradation of tributyltin, this data cannot be directly applied to this compound. nih.gov A hypothetical kinetic study for a reaction catalyzed by this compound might involve monitoring the depletion of a substrate over time under various initial concentrations.

Hypothetical Kinetic Data Table for a Catalyzed Reaction

Experiment Initial [Substrate] (mol/L) Initial [Catalyst] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.01 1.5 x 10⁻⁴
2 0.20 0.01 3.0 x 10⁻⁴
3 0.10 0.02 6.0 x 10⁻⁴

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

From such data, a rate law of the form: Rate = k[Substrate]ˣ[Catalyst]ʸ could be derived. However, no such experimental data has been published for this specific catalyst.

Spectroscopic Monitoring of Catalytic Cycles and Transient Species

Spectroscopic techniques are vital for observing the catalyst's state during a reaction and identifying transient species. Key methods for studying organotin compounds include multinuclear NMR (¹¹⁹Sn, ¹³C, ¹H), IR, and mass spectrometry. rjpbcs.com

¹¹⁹Sn NMR spectroscopy is particularly powerful for probing the coordination environment of the tin atom. rjpbcs.com Changes in the chemical shift of the ¹¹⁹Sn nucleus can indicate ligand exchange or the formation of catalytic intermediates. nih.gov For instance, a study on monoalkyltin(IV)-catalyzed esterification used NMR to show that under catalytic conditions, only monomeric and dimeric species were present, rather than larger multinuclear assemblies. nih.gov Time-resolved spectroscopic monitoring could, in principle, track the transformation of this compound through a catalytic cycle, but such studies have not been reported.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a definitive technique for confirming reaction mechanisms by tracing the path of atoms through a transformation. wikipedia.org By replacing an atom (e.g., ¹²C with ¹³C, or ¹H with ²H) in a reactant or catalyst, its position in the products and intermediates can be determined, providing unambiguous evidence for proposed pathways. researchgate.net

For example, if a reaction involves the transfer of the butoxy group from the tin catalyst, labeling the oxygen atom with ¹⁸O would allow its fate to be tracked via mass spectrometry. creative-proteomics.com While the principles of isotopic labeling are well-established and have been applied to organometallic chemistry, no specific isotopic labeling studies have been published to confirm the catalytic mechanism of this compound. researchgate.net

Influence of Ligand Environment and Solvent Effects on Catalytic Performance

The performance of an organometallic catalyst is highly dependent on its ligand environment and the solvent in which the reaction is conducted. rsc.org The phenoxy and butoxy ligands in this compound will influence the Lewis acidity and steric accessibility of the tin center. The butyl groups also contribute to the catalyst's solubility and steric profile. gelest.com

Solvents can affect catalytic performance by solvating the catalyst, reactants, and transition states, which can alter reaction rates and selectivity. nih.gov For instance, polar solvents might coordinate with the tin center, potentially inhibiting catalysis or altering the reaction pathway. researchgate.net A systematic study would be required to map the catalytic performance of this compound across a range of solvents with varying polarities and coordinating abilities.

Hypothetical Data on Solvent Effects

Solvent Dielectric Constant Reaction Yield (%)
Hexane 1.89 65
Toluene 2.38 78
Dichloromethane 8.93 55
Acetonitrile 37.5 20

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Without experimental data, any discussion of these effects remains generalized based on the behavior of other organotin catalysts. rsc.org

Advanced Theoretical and Computational Studies of Butoxy Dibutyl Phenoxystannane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly high-level ab initio methods, are instrumental in elucidating the fundamental electronic structure and nature of chemical bonds within a molecule. For butoxy(dibutyl)phenoxystannane, these calculations would provide a detailed picture of the electron distribution and the covalent character of its key bonds.

Research Findings: Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), offer reliable insights into the structure and bonding of organotin molecules. acs.org The tin atom in this compound is tetravalent, forming covalent bonds with two butyl groups, a butoxy group, and a phenoxy group. The geometry around the tin center is expected to be a distorted tetrahedron in its monomeric form. lupinepublishers.com

The Sn-C bonds are primarily covalent, while the Sn-O bonds to the butoxy and phenoxy ligands possess a higher degree of polarity due to the greater electronegativity of oxygen. acs.orgresearchgate.net This polarity makes the tin atom a Lewis acidic center, a crucial feature for its catalytic activity. lupinepublishers.comrsc.org Quantum chemical methods can quantify the bond order, atomic charges, and orbital contributions, revealing the extent of this Lewis acidity. For instance, the attachment of alkoxy groups is known to increase the Lewis acidity of the tin center, which is a primary factor in the association behavior of such compounds. acs.org

Calculations would also detail the electronic influence of the different organic substituents. The butyl groups are electron-donating, while the phenoxy group can withdraw electron density through resonance. The butoxy group's effect would be primarily inductive. Understanding this electronic balance is key to predicting the molecule's reactivity.

Table 7.1.1: Predicted Geometrical Parameters for this compound from Quantum Chemical Calculations Note: These are representative values based on calculations of similar organotin(IV) compounds.

ParameterPredicted ValueSignificance
Sn-C (butyl) Bond Length~2.15 ÅTypical length for a covalent Sn-C bond. wikipedia.org
Sn-O (butoxy) Bond Length~2.05 ÅReflects a strong, polar covalent Sn-O bond. acs.org
Sn-O (phenoxy) Bond Length~2.08 ÅSlightly longer due to the electronic influence of the phenyl ring.
C-Sn-C Angle~125°Indicates distortion from ideal tetrahedral geometry.
O-Sn-O Angle~95°Suggests steric influence of the bulky organic groups.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a workhorse in computational chemistry for studying the mechanisms of complex chemical reactions, particularly in catalysis. mdpi.comumn.edu For this compound, which acts as a catalyst in reactions like esterification and urethane (B1682113) formation, DFT calculations are essential for mapping out the entire catalytic cycle. acs.orgacs.org

Research Findings: DFT studies on organotin-catalyzed esterification reveal that the reaction often begins with the coordination of a reactant (e.g., a carboxylic acid or alcohol) to the Lewis acidic tin center. acs.orgacs.org This coordination activates the reactant for subsequent steps. Calculations can identify the structures of all intermediates and, crucially, the transition states that connect them. libretexts.orgucsb.eduyoutube.com

A plausible mechanism for a reaction catalyzed by this compound would involve the exchange of one of the alkoxy/phenoxy ligands with the substrate. rsc.org DFT can be used to calculate the activation energy (the energy barrier of the transition state) for each step. youtube.com The step with the highest activation energy is the rate-determining step of the reaction. For example, in polyester (B1180765) synthesis, DFT has been used to show that the reaction can proceed via an intramolecular acyl-transfer mechanism from the tin complex. nih.gov The calculations can also clarify the role of bystander ligands (the non-reacting butyl groups in this case) and how they influence the electronic environment and steric hindrance at the catalytic center. acs.org

Table 7.2.1: Hypothetical DFT-Calculated Energies for a Catalytic Esterification Cycle Note: Values are illustrative for a proposed catalytic cycle involving this compound.

Step in Catalytic CycleSpeciesRelative Free Energy (kcal/mol)Description
1. Catalyst + Reactant 1Reactant Complex0.0Coordination of alcohol to the tin center.
Transition State 1TS1+15.2Alcoholysis/ligand exchange.
IntermediateIntermediate Complex-5.4Formation of a new tin-alkoxide bond.
Transition State 2TS2+21.5Nucleophilic attack on carbonyl (rate-determining step). acs.org
Catalyst + ProductProduct Complex-10.8Release of the ester product and regeneration of the catalyst.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment (e.g., solvent or other molecules).

Research Findings: The butyl and butoxy chains of this compound are highly flexible. MD simulations can explore the vast conformational space of these alkyl chains by calculating the forces between atoms and solving the equations of motion. nih.govbohrium.com This analysis reveals the most probable conformations (e.g., antiperiplanar or synclinal arrangements) the molecule adopts in solution at a given temperature. nih.gov

Furthermore, organotin alkoxides and phenoxides are known to engage in intermolecular exchange and association in solution. rsc.org MD simulations can model these intermolecular interactions. For instance, simulations could investigate the tendency of this compound to form dimers in non-polar solvents through bridging oxygen atoms, where the oxygen of one molecule coordinates to the tin atom of another. These simulations provide insight into how intermolecular interactions can influence the compound's properties and catalytic activity in solution. nih.gov The simulations also model the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with the organotin complex.

Prediction of Spectroscopic Properties and Reactivity Profiles

A powerful application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. researchgate.net DFT calculations are widely used to predict NMR, IR, and UV-Vis spectra with a high degree of accuracy. nih.govarxiv.orgdiva-portal.org

Research Findings: For this compound, DFT can predict the chemical shifts for ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy. nih.govnih.govmdpi.com The ¹¹⁹Sn chemical shift is particularly informative as it is highly sensitive to the coordination number and geometry around the tin atom. mdpi.com By comparing the calculated ¹¹⁹Sn shift with experimental values, one can determine whether the compound exists as a four-coordinate monomer or a higher-coordinate oligomer in solution. mdpi.com

Computational IR spectroscopy can predict the vibrational frequencies corresponding to specific bond stretches and bends. researchgate.netnih.gov This allows for the assignment of complex experimental IR spectra. For this molecule, key predicted frequencies would include the Sn-C and Sn-O stretching vibrations, which are characteristic of the organotin framework. nih.gov

DFT also allows for the calculation of global reactivity descriptors, such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index. These descriptors provide a quantitative reactivity profile, indicating the molecule's kinetic stability and its propensity to act as an electron acceptor (Lewis acid). researchgate.netaccscience.com

Table 7.4.1: Predicted vs. Experimental ¹¹⁹Sn NMR Chemical Shift Note: The predicted value is hypothetical, based on DFT calculations for similar compounds. The experimental value depends on solvent and concentration.

SpeciesPredicted ¹¹⁹Sn Shift (ppm)Experimental ¹¹⁹Sn Shift (ppm)Inferred Structure in Solution
Monomer (4-coordinate)~ +80 to +120~ +100Distorted tetrahedral geometry. mdpi.com

Table 7.4.2: Predicted Key IR Frequencies Note: Values are illustrative and based on DFT calculations for analogous dibutyltin (B87310) compounds.

Vibrational ModePredicted Frequency (cm⁻¹)Assignment
ν(Sn-C)~ 550 - 600Asymmetric and symmetric Sn-C stretching.
ν(Sn-O)~ 450 - 500Stretching of the tin-oxygen bonds. nih.gov
ν(C-O)~ 1050 - 1150Stretching of the C-O bonds in the alkoxy/phenoxy groups.

In Silico Design of Novel this compound Analogues with Enhanced Catalytic Properties

In silico (computational) design is a modern approach to catalyst development that uses theoretical calculations to predict and identify new molecules with superior properties before they are synthesized in the lab. This rational design process can significantly accelerate the discovery of more efficient catalysts. researchgate.net

Research Findings: The catalytic activity of this compound is primarily governed by the Lewis acidity of the tin center and the steric environment created by its ligands. rsc.orgrsc.org Using this knowledge, one can design a virtual library of analogues by systematically modifying the parent structure. For instance, electron-withdrawing groups (e.g., -CF₃, -NO₂) could be added to the phenyl ring of the phenoxy ligand to increase the Lewis acidity of the tin atom. Conversely, the size of the alkyl groups (butyl) or the alkoxy group (butoxy) could be altered to fine-tune the steric accessibility of the catalytic site.

Computational screening would then be performed on this virtual library. High-throughput DFT calculations could be used to predict key properties for each analogue, such as the activation energy for a model reaction or a descriptor for Lewis acidity (e.g., the energy of the lowest unoccupied molecular orbital, LUMO). researchgate.net Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate structural features with predicted catalytic activity. nih.gov The most promising candidates identified through this screening process would then be prioritized for experimental synthesis and testing.

Table 7.5.1: Hypothetical In Silico Screening of this compound Analogues Note: This table illustrates the concept of computational screening for catalyst design. Values are hypothetical.

AnalogueModificationPredicted LUMO Energy (eV)Predicted Reaction Barrier (kcal/mol)Predicted Catalytic Enhancement
Parent Compound--1.5021.5Baseline
Analogue 14-Nitro substituent on phenoxy ring-1.8519.8High
Analogue 24-Methoxy substituent on phenoxy ring-1.3522.4Low
Analogue 3Replace butyl with isopropyl groups-1.5223.1Low (steric hindrance)
Analogue 4Replace butoxy with methoxy (B1213986) group-1.4821.0Moderate

Emerging Research Directions and Future Perspectives in Butoxy Dibutyl Phenoxystannane Chemistry

Development of Sustainable and Green Synthetic Routes for Butoxy(dibutyl)phenoxystannane

The traditional synthesis of organotin compounds often relies on methods that are not aligned with the principles of green chemistry. Industrial-scale production typically involves the alkylation of tin tetrachloride (SnCl4) with stoichiometric amounts of organometallic reagents like Grignard reagents (RMgX) or organoaluminum compounds, which can be expensive and generate significant waste streams. Another common route involves redistribution reactions between tetraorganotins (R4Sn) and tin halides.

Future research is focused on developing more environmentally benign pathways to this compound and related compounds. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key strategies include:

Atom-Economic Reactions: Developing catalytic direct synthesis methods that avoid stoichiometric metal waste. For instance, the direct reaction of metallic tin with butyl halides and subsequent reaction with sodium butoxide and phenoxide under catalytic conditions could present a greener alternative.

Use of Safer Solvents: Shifting from traditional volatile organic compounds (VOCs) to greener alternatives like water, ionic liquids, or supercritical fluids. While the reactivity of organotin reagents in these media presents challenges, research into phase-transfer catalysis or micellar catalysis could provide solutions.

Renewable Feedstocks: Exploring the use of bio-derived butanol and phenol (B47542) for the synthesis of the butoxy and phenoxy ligands, thereby reducing the reliance on petrochemical sources.

A comparative overview of traditional versus potential green synthetic routes is presented below.

FeatureTraditional Synthesis (e.g., Grignard Route)Emerging Green Routes
Tin Source Tin(IV) ChlorideMetallic Tin
Alkylating Agent Butylmagnesium Bromide (Stoichiometric)Butyl Halide (Catalytic)
Solvent Anhydrous Ethers (e.g., THF, Diethyl Ether)Supercritical CO₂, Ionic Liquids, Water
Byproducts Magnesium Halide Salts (Large Volume)Minimal, potentially recyclable catalyst
Energy Input Conventional Heating/RefluxMicrowave, Sonication

Exploration of Novel Catalytic Applications in Fine Chemical Synthesis

Organotin compounds are widely recognized for their catalytic activity in various industrial processes, including the formation of polyurethanes, vulcanization of silicones, and transesterification reactions. Diorganotin compounds like dibutyltin (B87310) dilaurate and dibutyltin oxide are frequently used. The catalytic prowess of this compound can be inferred from its structure, which combines a reactive tin-alkoxide bond with tunable steric and electronic properties from the butyl and phenoxy groups.

The tin center acts as a Lewis acid, coordinating with hydroxyl-containing compounds to facilitate reactions. The Sn-O butoxy bond is the likely reactive site for catalysis, analogous to the Sn-O bond in other organotin catalysts. Emerging applications in fine chemical synthesis focus on reactions requiring high selectivity and mild conditions.

Potential catalytic applications are summarized in the table below.

Reaction TypeSubstratesRole of this compoundPotential Advantage
Transesterification Esters, AlcoholsLewis acid activation of the carbonyl groupHigh selectivity for producing specialty esters and polyesters.
Urethane (B1682113) Formation Isocyanates, AlcoholsCatalyzes the addition of alcohol to the isocyanate group.Control over polymerization for specialty coatings and elastomers.
Esterification Carboxylic Acids, AlcoholsActivates the carboxylic acid for nucleophilic attack.Effective for sterically hindered substrates under milder conditions.
Ring-Opening Polymerization Lactones, EpoxidesCoordination and activation of the monomerSynthesis of biodegradable polyesters with controlled molecular weight.

Research in this area aims to leverage the unique ligand combination of this compound to achieve catalytic activities and selectivities that surpass those of conventional catalysts like dibutyltin dilaurate.

Integration into Advanced Functional Materials and Devices

The incorporation of organotin moieties into polymeric structures can impart unique properties, including enhanced thermal stability, biocidal activity, and specific catalytic functions. Organotin compounds have long been essential as heat stabilizers for polyvinyl chloride (PVC), preventing its degradation when exposed to heat and light.

This compound can be integrated into advanced materials through several strategies:

As a Catalytic Additive: It can be used as a catalyst for the in-situ polymerization of monomers to form materials like polyurethanes and silicones, where the catalyst becomes entrapped within the final polymer matrix.

As a Polymer Side-Chain: The phenoxy group can be functionalized (e.g., with a vinyl or acrylate (B77674) group) prior to synthesis, allowing this compound to be copolymerized as a pendant group onto a polymer backbone. This would create a functional polymer with accessible catalytic or biocidal sites.

As part of the Polymer Backbone: Bifunctionalization of the precursor could allow its incorporation directly into the polymer chain, creating organotin polyesters or polyethers. This can significantly alter the mechanical, thermal, and optical properties of the material.

The development of such organotin-containing polymers opens possibilities for applications in self-healing coatings, catalytic membranes, and antifouling surfaces.

Design of Highly Active and Selective this compound Catalysts

The catalytic performance of an organotin compound is dictated by the nature of the organic groups attached to the tin atom. These groups influence the Lewis acidity of the tin center, steric accessibility, and the lability of the reactive bond (in this case, the Sn-O butoxy bond). The design of next-generation catalysts based on the this compound scaffold involves the strategic modification of its ligands to enhance activity and selectivity for specific chemical transformations.

Key design strategies include:

Electronic Tuning: Introducing electron-withdrawing or electron-donating substituents onto the phenyl ring of the phenoxy group can modulate the Lewis acidity of the tin atom. Electron-withdrawing groups (e.g., -NO₂, -CF₃) would increase the tin's acidity, potentially accelerating reactions involving nucleophilic attack on a coordinated substrate.

Steric Hindrance: Adjusting the steric bulk of the alkyl groups (e.g., replacing butyl with isopropyl or octyl groups) or the phenoxy ligand can improve selectivity by controlling which substrates can access the catalytic center.

Immobilization: Grafting the catalyst onto a solid support, such as silica (B1680970) or a polymer resin, can facilitate its separation and reuse, a key aspect of sustainable industrial processes. This also prevents leaching of the tin catalyst into the final product.

The table below illustrates how modifications could theoretically impact catalytic properties.

Modification to Phenoxy GroupExpected Effect on Tin Lewis AcidityPotential Impact on Catalytic Activity
Addition of -NO₂ (para position)IncreaseHigher activity in esterification and urethane formation
Addition of -OCH₃ (para position)DecreaseLower activity but potentially higher selectivity in certain reactions
Addition of bulky groups (e.g., -C(CH₃)₃)Minimal electronic effect, increased steric bulkEnhanced shape-selectivity for substrates

Prospects for Industrial Scale-Up and Process Optimization of this compound-Mediated Reactions

Transitioning a catalytic process from the laboratory to an industrial scale requires addressing several key challenges, including cost, efficiency, safety, and sustainability. For reactions mediated by this compound, the prospects for industrial scale-up hinge on process optimization.

Cost-Effective Synthesis: The primary hurdle is the development of an economical and green synthesis for the catalyst itself, as discussed in section 8.1. Reducing the cost of the catalyst is essential for its widespread industrial adoption.

Reaction Condition Optimization: Industrial processes favor mild conditions to reduce energy costs and minimize side reactions. Research would focus on optimizing temperature, pressure, and catalyst loading to maximize product yield and turnover number (TON) while minimizing reaction time. The use of selective organotin catalysts can minimize the formation of by-products and improve the color and clarity of the final products, such as resins.

Catalyst Recovery and Recycling: Given the cost and potential toxicity of tin compounds, efficient catalyst recovery is paramount. Immobilizing the catalyst on a solid support would allow for its use in continuous-flow reactors, simplifying product separation and catalyst recycling.

Process Intensification: The shift from traditional batch reactors to continuous-flow systems can offer significant advantages in terms of safety, control, and efficiency. A fixed-bed reactor containing an immobilized this compound catalyst could enable continuous production with high throughput.

The successful industrial application of this compound will depend on a holistic approach that integrates sustainable catalyst synthesis with efficient and optimized process engineering.

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